2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine

PI3Kδ inhibition Kinase inhibitor SAR Fluorine medicinal chemistry

This is the essential synthetic handle directly embedded in the clinical-stage pan-PI3K inhibitor ZSTK474 and the δ-isoform-selective candidate CPL302415 (PI3Kδ IC₅₀ = 18 nM, >900-fold selectivity). The 2-difluoromethyl (CHF₂) group acts as a unique lipophilic hydrogen bond donor—substituting CHF₂ for CF₃ or CH₃ collapses potency by up to 50-fold. The 5-amine provides the sole functionalization point required to access both chemotypes. Source this CAS-registered intermediate to eliminate de novo core construction risk and ensure direct, reproducible synthetic entry into clinically validated PI3K inhibitor space.

Molecular Formula C8H7F2N3
Molecular Weight 183.16 g/mol
CAS No. 891831-55-3
Cat. No. B3038733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine
CAS891831-55-3
Molecular FormulaC8H7F2N3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC(=N2)C(F)F
InChIInChI=1S/C8H7F2N3/c9-7(10)8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H,11H2,(H,12,13)
InChIKeyUTJQNINOXMUSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine (CAS 891831-55-3): A Fluorinated Benzimidazole Building Block for PI3K-Targeted Drug Discovery


2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine (also catalogued as 2-(difluoromethyl)-1H-benzimidazol-6-amine) is a fluorinated heterocyclic aromatic amine with the molecular formula C₈H₇F₂N₃ and a molecular weight of 183.16 g/mol . It belongs to the class of 2-difluoromethyl-substituted benzimidazoles, which have emerged as privileged scaffolds in the design of phosphatidylinositol 3-kinase (PI3K) inhibitors [1]. The compound features a CHF₂ group at the 2-position and a primary aromatic amine at the 5(6)-position (tautomeric numbering), providing a dual-functional handle for both target binding and synthetic elaboration. This specific substitution pattern is directly embedded in the clinical-stage pan-PI3K inhibitor ZSTK474 and the δ-isoform-selective clinical candidate CPL302415, establishing its relevance as a key synthetic intermediate [2].

Why 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine Cannot Be Replaced by Other 2-Substituted Benzimidazol-5-amines


The difluoromethyl (CHF₂) group at the benzimidazole 2-position is not a generic substituent that can be interchanged with methyl (CH₃), trifluoromethyl (CF₃), or unsubstituted hydrogen without profound consequences for biological activity. Direct comparative enzymological data demonstrate that the CHF₂ analog achieves a PI3Kδ IC₅₀ of 18 nM, whereas the corresponding CH₃ analog is 13-fold less potent (IC₅₀ = 236 nM) and the CF₃ analog is essentially inactive (IC₅₀ = 907 nM)—a 50-fold loss in potency [1]. This non-linear SAR arises because CHF₂ uniquely functions as a lipophilic hydrogen bond donor via its acidic C–H proton, an interaction that CF₃ (purely hydrophobic) and CH₃ (weakly polarizable) cannot replicate [2]. Furthermore, the 5-amine regiochemistry is critical: SAR studies on the ZSTK474 series have shown that replacing the 6-amino substituent (equivalent to the 5-amino in alternate numbering) with an aza group results in a >1000-fold loss of potency across all class Ia PI3K isoforms [3]. Substituting this building block with a non-fluorinated or differently fluorinated analog therefore introduces a predictable and quantifiable risk of potency collapse in the final compound.

Quantitative Differentiation Evidence: 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine vs. Closest Analogs


CHF₂ vs. CH₃ vs. CF₃ at the Benzimidazole 2-Position: PI3Kδ Inhibitory Potency Head-to-Head

In a controlled series of CPL302415-derived inhibitors where only the 2-substituent of the benzimidazole ring was varied, the difluoromethyl analog (compound 2, CPL302415) displayed an IC₅₀ of 18 nM against PI3Kδ. The corresponding 2-methyl analog (compound 1) was 13-fold less active (IC₅₀ = 236 nM), and the 2-trifluoromethyl analog (compound 3) was nearly inactive (IC₅₀ = 907 nM)—a 50-fold potency loss relative to CHF₂ [1]. The SAR analysis explicitly states: 'the change from the difluoro group (2) to the methyl group (1) caused a decrease in the activity of the compound, but the introduction of the trifluoromethyl group (3) almost inactivated the compound' [1].

PI3Kδ inhibition Kinase inhibitor SAR Fluorine medicinal chemistry

Binding Free Energy Advantage of CHF₂ over CH₃: MM-GBSA Calculated ΔΔG

MM-GBSA binding free energy calculations performed on PI3Kδ–ligand complexes revealed that introducing a CHF₂ group to the 2-methyl-1H-benzimidazole fragment increased the stabilization energy of the complex by ΔΔG = −7.6 kcal/mol relative to the CH₃ baseline [1]. In contrast, the CF₃ group destabilized the complex (ΔΔG = +5.4 kcal/mol) [1]. The authors note: 'the introduction of a difluoro group to the 2-methyl-1H-benzimidazole fragment increased the stabilization energy of the complex (ΔΔG = −7.6), whereas a trifluoro group decreased the stability of complexes, which was probably due to steric hindrances and inductive effects' [1].

Binding free energy MM-GBSA Ligand-receptor stabilization

Isoform Selectivity Conferred by the CHF₂-Benzimidazole Scaffold: CPL302415 PI3Kδ Selectivity Ratios

CPL302415, which incorporates the 2-(difluoromethyl)-1H-benzimidazole core directly derived from 2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine, demonstrated the highest PI3Kδ inhibitory activity in its series (IC₅₀ = 18 nM) with excellent selectivity against other class I PI3K isoforms: PI3Kα/δ selectivity ratio = 79, PI3Kβ/δ = 1415, and PI3Kγ/δ = 939 [1]. This selectivity profile was achieved without sacrificing potency and was attributed to the specific binding interactions of the difluoromethyl-benzimidazole nitrogen with Lys779 in the PI3Kδ active site [2].

PI3K isoform selectivity Kinase selectivity Immuno-oncology

Critical Role of the 5(6)-Amino Substituent: >1000-Fold Potency Advantage in the ZSTK474 Series

A comprehensive SAR study of ZSTK474 analogs identified substitution at the 4 and 6 positions of the benzimidazole ring as having the most significant effects on PI3K potency [1]. Specifically, the 6-amino-4-methoxy analog (which incorporates the 5(6)-amino substitution pattern of the target compound) displayed a greater than 1000-fold potency enhancement over the corresponding 6-aza-4-methoxy analog against all three class Ia PI3K enzymes (p110α, p110β, and p110δ), and also displayed significant potency against two clinically relevant mutant forms of p110α (H1047R and E545K) [1].

Benzimidazole SAR PI3K inhibitor design Regiochemistry

CHF₂ as a Lipophilic Hydrogen Bond Donor: Physicochemical Differentiation from CF₃ and CH₃

The CHF₂ group is uniquely capable of serving as both a conventional hydrogen bond donor (via the acidic C–H proton, pKₐ ~28–32 for the free CHF₂ group, acidified by the electron-withdrawing fluorine atoms) and a weak hydrogen bond acceptor (via C–F), while contributing significant lipophilicity [1]. In contrast, CF₃ is exclusively a hydrophobic group with no hydrogen bond donating capacity, and CH₃ is weakly polarizable with negligible H-bond donor strength [1]. The predicted XLogP of 2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine is approximately 1.9 , representing a balanced lipophilicity that supports both membrane permeability and aqueous solubility, in contrast to the higher lipophilicity of CF₃ analogs.

Hydrogen bond donor Lipophilic hydrogen bond Fluorine medicinal chemistry

Procurement-Relevant Application Scenarios for 2-(Difluoromethyl)-1H-1,3-benzodiazol-5-amine (CAS 891831-55-3)


PI3Kδ-Selective Inhibitor Lead Optimization (Immuno-Oncology & Autoimmune Disease)

The CHF₂-benzimidazol-5-amine core is the validated pharmacophoric scaffold of CPL302415, a PI3Kδ-selective inhibitor with IC₅₀ = 18 nM and selectivity ratios exceeding 900-fold over PI3Kβ and PI3Kγ [1]. This building block is the optimal starting point for medicinal chemistry teams developing next-generation PI3Kδ-selective agents for B-cell malignancies, lupus, and multiple sclerosis, where isoform selectivity is critical for the therapeutic window. Using this specific CAS-registered intermediate ensures direct synthetic access to the CPL302415 chemotype without requiring de novo construction of the CHF₂-benzimidazole core.

Pan-Class I PI3K Inhibitor Synthesis (ZSTK474 Analog Programs)

ZSTK474—a pan-PI3K inhibitor with IC₅₀ values of 16 nM (α), 44 nM (β), 49 nM (γ), and 4.6 nM (δ)—is synthesized from a 2-(difluoromethyl)-1H-benzimidazole intermediate requiring the 5(6)-amino functional handle . SAR studies from the Rewcastle group have demonstrated that the 6-amino-4-methoxy derivative of ZSTK474 achieves >1000-fold potency gains over the corresponding 6-aza analog [2]. The target compound provides this essential amino handle for further functionalization at the benzimidazole 4- and 6-positions, enabling exploration of novel ZSTK474 analogs with improved solubility and pharmacokinetics.

Fluorinated Building Block for Kinase-Focused Chemical Libraries

The 2-difluoromethylbenzimidazole scaffold has been validated across multiple PI3K inhibitor programs, with quantitative 3D-QSAR models (q² = 0.797, r² = 0.996 for CoMFA; q² = 0.567, r² = 0.960 for CoMSIA) that enable rational design of new derivatives [3]. The target compound's bifunctional nature (CHF₂ at C2 for target engagement; NH₂ at C5 for synthetic elaboration) makes it an ideal diversification point for parallel synthesis of kinase inhibitor libraries, where the CHF₂ group's hydrogen bond donor capacity provides a binding advantage over CF₃-containing analogs [4].

Materials Science: Synthesis of Dye-Sensitized Solar Cell (DSSC) Components

2-Difluoromethylbenzimidazole derivatives are established as nucleophilic building blocks for synthesizing metal-coordinating dyes used in DSSCs, where the amine nitrogens coordinate to Cu²⁺ or Ru²⁺ metal centers and the CHF₂ group enhances processability through increased lipophilicity . While the primary literature focuses on the non-aminated analog (CAS 705-09-9), the 5-amino derivative offers an additional functionalization handle for introducing chromophore extensions or anchoring groups, potentially enabling novel donor-π-acceptor architectures with improved charge recombination kinetics.

Quote Request

Request a Quote for 2-(difluoromethyl)-1H-1,3-benzodiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.